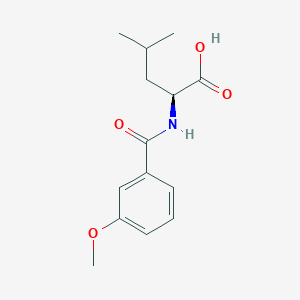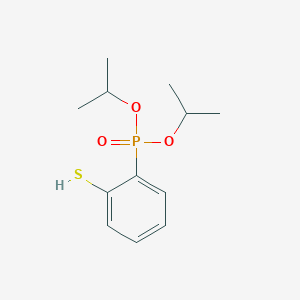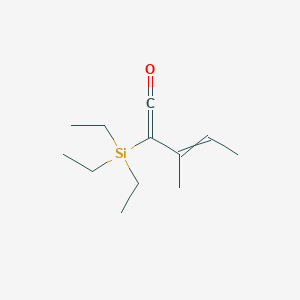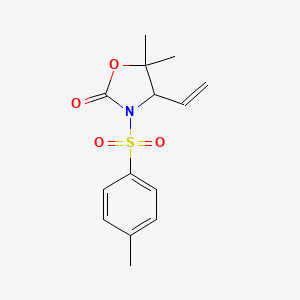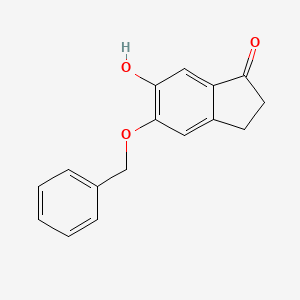
5-Benzyloxy-6-hydroxy-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-6-hydroxy-indan-1-one is a chemical compound belonging to the class of indanones Indanones are characterized by a benzene ring fused to a cyclopentane ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-6-hydroxy-indan-1-one typically involves the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxy group is replaced by the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-6-hydroxy-indan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the indanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Benzyl bromide, potassium carbonate, acetone, DMF
Major Products Formed
Oxidation: Formation of 5-benzyloxy-6-oxo-indan-1-one
Reduction: Formation of 5-benzyloxy-6-hydroxy-indan-1-ol
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
5-Benzyloxy-6-hydroxy-indan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-6-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-indanone
- 6-Hydroxy-1-indanone
- 5-Benzyloxy-1-indanone
Uniqueness
5-Benzyloxy-6-hydroxy-indan-1-one is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and potential biological activities. Compared to its analogs, this compound may exhibit enhanced reactivity and specificity in various applications .
Properties
CAS No. |
383382-44-3 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-hydroxy-5-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O3/c17-14-7-6-12-8-16(15(18)9-13(12)14)19-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2 |
InChI Key |
KTLQECITLSHWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
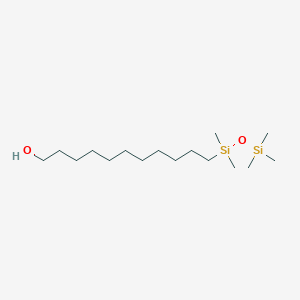
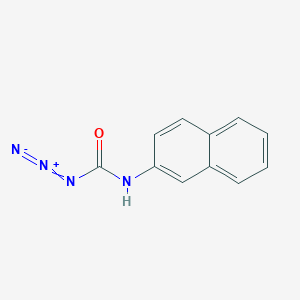
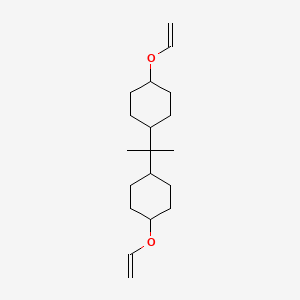
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
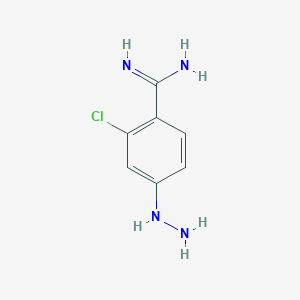
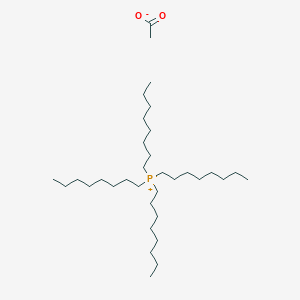
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
